molecular formula C24H30Cr2O4-2 B12350459 Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer CAS No. 37299-12-0

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer

Cat. No.: B12350459
CAS No.: 37299-12-0
M. Wt: 486.5 g/mol
InChI Key: VWGSAKRKOILXAD-UHFFFAOYSA-N
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Description

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is a coordination compound with the empirical formula C24H30Cr2O4 It is known for its unique structure, which includes two chromium atoms each bonded to a pentamethylcyclopentadienyl ligand and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer can be synthesized through the reaction of pentamethylcyclopentadienylchromium tricarbonyl with a reducing agent. One common method involves the use of sodium amalgam as the reducing agent in an inert atmosphere. The reaction typically proceeds as follows:

2(C5Me5)Cr(CO)3+2Na(Hg)(C5Me5)Cr(CO)2]2+2NaCO2 \text{(C}_5\text{Me}_5\text{)Cr(CO)}_3 + 2 \text{Na(Hg)} \rightarrow \text{(C}_5\text{Me}_5\text{)Cr(CO)}_2]_2 + 2 \text{NaCO} 2(C5​Me5​)Cr(CO)3​+2Na(Hg)→(C5​Me5​)Cr(CO)2​]2​+2NaCO

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the chromium centers.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger quantities of reagents and maintaining strict control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced further to form lower oxidation state species.

    Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(III) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer exerts its effects involves the coordination of the chromium centers with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the chromium centers, while the carbonyl ligands can be displaced to allow for substrate binding. This facilitates various catalytic processes, including electron transfer and bond formation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Similar in structure but contains iron instead of chromium.

    Cyclopentadienylmolybdenum tricarbonyl dimer: Contains molybdenum and three carbonyl ligands per metal center.

    Pentamethylcyclopentadienylmanganese tricarbonyl dimer: Contains manganese and three carbonyl ligands per metal center.

Uniqueness

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst sets it apart from similar compounds.

Properties

CAS No.

37299-12-0

Molecular Formula

C24H30Cr2O4-2

Molecular Weight

486.5 g/mol

InChI

InChI=1S/2C10H15.4CO.2Cr/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;;

InChI Key

VWGSAKRKOILXAD-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]#[Cr]

Origin of Product

United States

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